molecular formula C15H20N2O3 B1375402 Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate CAS No. 1254115-22-4

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Cat. No.: B1375402
CAS No.: 1254115-22-4
M. Wt: 276.33 g/mol
InChI Key: VJDWVTGQLRWGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₅H₂₀N₂O₃ and a molecular weight of 276.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an oxetane ring and a benzyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with oxetane and benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • 1-(4-cyano-benzyl)-piperazine
  • 1-Boc-(4-benzyl)piperazine

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-10-13-4-2-1-3-5-13)17-8-6-16(7-9-17)14-11-19-12-14/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDWVTGQLRWGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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